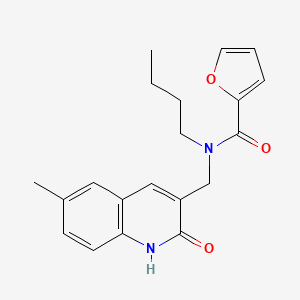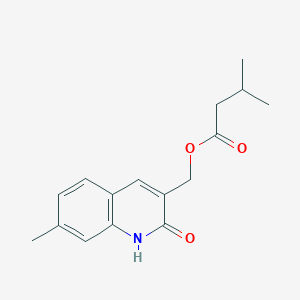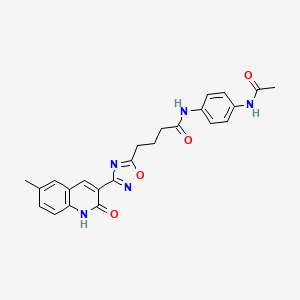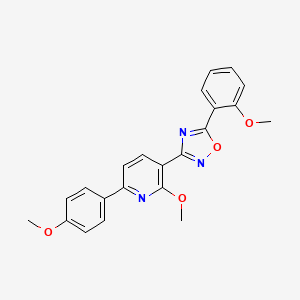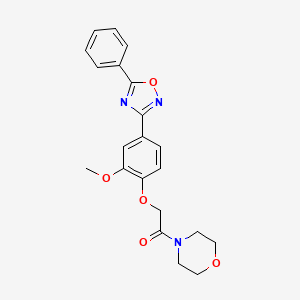
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide, also known as HQT-1, is a chemical compound that has shown potential in various scientific research applications.
作用機序
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells by activating the caspase pathway. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to have a high affinity for amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, suggesting a potential use in the treatment of this disease.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its relatively low toxicity compared to other compounds with similar therapeutic potential. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide also has a high affinity for its target proteins, making it a potentially effective therapeutic agent. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. In addition, research could explore the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide as a chemopreventive agent, as well as its potential use in combination with other therapeutic agents.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with 8-hydroxyquinoline, followed by the condensation of the resulting intermediate with m-toluidine. The final product is obtained through a reaction with trimethyl orthoformate. This synthesis method has been optimized to yield N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide with high purity and yield.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-17-8-7-10-21(12-17)29(16-20-13-18-9-5-6-11-22(18)28-26(20)30)27(31)19-14-23(32-2)25(34-4)24(15-19)33-3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKKVDLUOWRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
